Secobarbital, (1-methyl-d3)-

Description

Role of Deuterium (B1214612) in Modifying Chemical and Biological Properties

Deuterium (²H or D), a stable isotope of hydrogen, has emerged as a key player in medicinal chemistry for its ability to modify the properties of drug molecules. nih.govuniupo.it This is achieved by strategically replacing hydrogen atoms with deuterium atoms, a process known as deuteration or "heavy hydrogen" labeling. nih.govmedchemexpress.com

The primary mechanism behind deuterium's effect is the Kinetic Isotope Effect (KIE) . tandfonline.comwikipedia.org The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond due to deuterium's greater mass. tandfonline.comacs.org This increased bond strength means that more energy is required to break a C-D bond compared to a C-H bond. acs.orglibretexts.org

Key modifications resulting from deuteration include:

Altered Metabolism: Many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds. tandfonline.com If this bond cleavage is the rate-limiting step of a drug's metabolism, replacing the hydrogen with deuterium can significantly slow down the metabolic rate. nih.govtandfonline.comzeochem.com

Improved Pharmacokinetic Profile: By reducing the rate of metabolism, deuteration can lead to a longer drug half-life, lower clearance, and increased systemic exposure. uniupo.itzeochem.com This may allow for less frequent dosing. nih.gov

Reduced Formation of Toxic Metabolites: In some cases, drug toxicity is caused by the formation of reactive or toxic metabolites. unibestpharm.com By altering the metabolic pathway, deuteration can decrease the production of these harmful species, potentially improving the drug's safety profile. nih.govunibestpharm.com

This strategy has been successfully employed, leading to the FDA approval of deuterated drugs like deutetrabenazine and deucravacitinib, which offer improved pharmacokinetic or selectivity profiles compared to their non-deuterated counterparts. nih.govuniupo.itnih.gov

Specific Research Focus: Secobarbital, (1-methyl-d3)- as an Exemplar Deuterated Compound

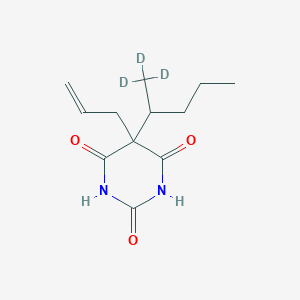

Secobarbital is a barbiturate (B1230296) derivative that was historically used for its sedative and hypnotic properties. wikipedia.orghmdb.ca The deuterated version, Secobarbital, (1-methyl-d3)-, serves as an excellent example of an isotopically labeled compound used in research. In this specific molecule, the three hydrogen atoms of the methyl group at the 1-position of the pentyl side chain are replaced with deuterium atoms. nih.govnih.gov

The primary use of Secobarbital, (1-methyl-d3)- is as an internal standard in analytical chemistry, particularly for quantitative analysis by mass spectrometry. caymanchem.com Its chemical behavior is nearly identical to the non-labeled secobarbital, but its increased mass allows it to be distinguished in a mass spectrometer, ensuring accurate measurement of the target analyte.

The table below details the computed chemical properties of both Secobarbital and its (1-methyl-d3)- labeled variant.

| Property | Secobarbital | Secobarbital, (1-methyl-d3)- |

| Molecular Formula | C₁₂H₁₈N₂O₃ sigmaaldrich.com | C₁₂H₁₅D₃N₂O₃ nih.gov |

| Molecular Weight | 238.28 g/mol sigmaaldrich.com | 241.30 g/mol nih.gov |

| IUPAC Name | 5-(pentan-2-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione wikipedia.org | 5-prop-2-enyl-5-(1,1,1-trideuteriopentan-2-yl)-1,3-diazinane-2,4,6-trione nih.gov |

| CAS Number | 76-73-3 sigmaaldrich.com | 1246818-38-1 nih.gov |

Data sourced from PubChem and other chemical suppliers. wikipedia.orgnih.govsigmaaldrich.com

The strategic placement of deuterium on the methyl group of the side chain is significant. This position is susceptible to oxidative metabolism. Introducing deuterium at this site would be expected to exhibit a kinetic isotope effect, slowing its metabolism and altering its pharmacokinetic profile. While primarily used as an analytical standard, the synthesis and study of compounds like Secobarbital, (1-methyl-d3)- provide valuable data for medicinal chemists on the real-world effects of deuteration on drug metabolism.

Other deuterated versions, such as Secobarbital-d5, where deuterium atoms are placed on the allyl group, have also been synthesized for use as analytical standards. sigmaaldrich.com This highlights how different labeling patterns can be used to investigate metabolism at various sites within a molecule.

Structure

3D Structure

Properties

CAS No. |

1246818-38-1 |

|---|---|

Molecular Formula |

C12H18N2O3 |

Molecular Weight |

241.30 g/mol |

IUPAC Name |

5-prop-2-enyl-5-(1,1,1-trideuteriopentan-2-yl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H18N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)/i3D3 |

InChI Key |

KQPKPCNLIDLUMF-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC)C1(C(=O)NC(=O)NC1=O)CC=C |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Secobarbital, 1 Methyl D3

Strategies for Deuterium (B1214612) Incorporation at Specific Sites

The synthesis of Secobarbital, (1-methyl-d3)-, requires the precise introduction of three deuterium atoms at the terminal methyl group of the 1-methylbutyl side chain. This can be achieved through several strategic approaches, including the use of pre-labeled precursors or post-synthesis isotope exchange reactions.

Direct Use of Isotope-Containing Precursors

A common and direct method for synthesizing a specifically labeled compound is to build the molecule from precursor materials that already contain the stable isotope at the desired position. The established synthesis of secobarbital involves the condensation reaction of an appropriately substituted malonic ester with urea (B33335). gpatindia.com

To produce Secobarbital, (1-methyl-d3)-, this pathway is adapted by using a deuterated version of the malonic ester. The key precursor, α-allyl-α-(1-methylbutyl)-malonic ester, is replaced with its deuterated analogue, α-allyl-α-(1-(methyl-d3)-butyl)-malonic ester. The subsequent reaction with urea proceeds as it would for the non-deuterated compound, yielding the final deuterated product. This "bottom-up" approach ensures the specific and complete incorporation of deuterium at the target site.

Table 1: Synthesis via Isotope-Containing Precursor

| Precursor | Reagent | Final Product |

|---|---|---|

| α-allyl-α-(1-(methyl-d3)-butyl)-malonic ester | Urea | Secobarbital, (1-methyl-d3)- |

Hydrogen/Deuterium Exchange Reactions

An alternative strategy is the post-synthesis exchange of protons (¹H) for deuterons (²H or D) on the fully formed secobarbital molecule. Hydrogen/Deuterium (H/D) exchange reactions leverage the acidity of certain protons within a molecule. The α-hydrogens adjacent to carbonyl groups, such as those in the barbiturate (B1230296) ring and side chains, are acidic and can be replaced by deuterium. libretexts.org This exchange is typically accomplished by treating the compound with a deuterium source, most commonly deuterated water (D₂O), often in the presence of an acid or base catalyst to accelerate the reaction. libretexts.org While this method can be effective, achieving site-specificity for the (1-methyl-d3) position without affecting other exchangeable protons on the molecule can be challenging and depends heavily on the reaction conditions and the relative acidity of the various protons.

Catalyst Development for Deuteration using Deuterated Water (D₂O)

To improve the efficiency and selectivity of H/D exchange, significant research has focused on catalyst development. Using the inexpensive and readily available deuterium source D₂O is a primary goal. researchgate.net

Recent advancements have produced highly effective catalyst systems for the deuteration of bioactive carbonyl compounds. One such method employs the Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) in conjunction with D₂O. This system catalyzes the conversion of a carbonyl compound into a boron-enolate, which is then deuterated, achieving deuterium incorporation levels of up to >98%. nih.gov

Another innovative approach involves the use of atomically dispersed single-atom catalysts (SACs). An iron-phosphorus pair-site catalyst (Fe-P-C SAC) has been developed that demonstrates remarkable efficiency and regioselectivity in the deuteration of various (hetero)arenes and complex drug molecules using D₂O under mild conditions. acs.orgacs.orgbohrium.com Such catalysts play a key role in activating both the D₂O and the substrate, facilitating the targeted exchange. acs.orgbohrium.com These advanced catalytic methods offer a promising pathway for the efficient late-stage deuteration of pharmaceuticals like secobarbital. acs.org

Table 2: Catalysts for Deuteration with D₂O

| Catalyst System | Description | Key Features |

|---|---|---|

| B(C₆F₅)₃ / D₂O | A Lewis acidic boron catalyst system. nih.gov | Efficient for α-deuteration of carbonyl compounds; achieves high isotopic incorporation (>98%). nih.gov |

| Fe-P-C SAC / D₂O | An atomically dispersed iron-phosphorus single-atom catalyst on a carbon support. acs.orgacs.org | High catalytic efficiency and regioselectivity; utilizes an inexpensive, non-noble metal. acs.orgbohrium.com |

Chemical Derivatization for Enhanced Analytical Performance

For many analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), direct analysis of barbiturates can be problematic due to their polarity and thermal instability. Chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form, thereby improving its chromatographic behavior and detection sensitivity.

Methylation Procedures for Mass Spectrometric Analysis

Methylation is the most common derivatization technique for barbiturates prior to GC-MS analysis. nih.gov This process involves replacing the acidic protons on the nitrogen atoms of the barbiturate ring with methyl groups, which reduces the compound's polarity and improves its performance in the gas chromatograph. rsc.org

Several reagents are used for this purpose. A widely used technique is "flash methylation," an on-column derivatization that occurs in the hot injection port of the gas chromatograph. nih.govspringernature.com This is often accomplished using reagents like trimethylanilinium hydroxide (B78521) (TMAH). rsc.orgnih.govspringernature.com Another effective method involves using iodomethane (B122720) in the presence of a base such as tetramethylammonium (B1211777) hydroxide in a solvent like dimethylsulfoxide. nih.govastm.org These procedures are routinely applied to both the analyte and its deuterated internal standard, such as Secobarbital, (1-methyl-d3)-, to ensure they exhibit similar chromatographic behavior. researchgate.net

Table 3: Common Methylation Reagents for Barbiturate Analysis

| Reagent/System | Method | Application |

|---|---|---|

| Trimethylanilinium Hydroxide (TMAH) | Flash Methylation (On-Column) | GC-MS analysis of barbiturates in biological matrices. nih.govspringernature.com |

| Iodomethane / Tetramethylammonium Hydroxide | Pre-Injection Derivatization | GC-MS analysis of barbiturates in urine. nih.govastm.org |

Preparation and Characterization of Isotopic Reference Standards

Isotopically labeled compounds like Secobarbital, (1-methyl-d3)- are critical for modern quantitative analysis, where they function as internal standards. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it closely mimics the analyte during sample preparation, extraction, and ionization, effectively correcting for any analyte loss. waters.comotsuka.co.jp

The preparation and certification of these standards are meticulous processes. Manufacturers of certified reference materials (CRMs) operate under stringent quality systems such as ISO 17025 and ISO Guide 34. supelco.com.tw The preparation involves using validated processes to ensure the material is accurate and homogenous. The final product is thoroughly characterized to confirm its chemical identity and structure and to determine its chemical and isotopic purity with a high degree of certainty. supelco.com.tw The concentration of solutions is precisely determined, often gravimetrically, and adjusted for factors like purity and solvent content to provide a certified value. supelco.com.tw

For Secobarbital, (1-methyl-d3)-, characterization would involve confirming its molecular weight and structure through mass spectrometry and NMR spectroscopy. Its specific properties are documented in chemical databases.

Table 4: Physicochemical Properties of Secobarbital, (1-methyl-d3)-

| Property | Value |

|---|---|

| IUPAC Name | 5-prop-2-enyl-5-(1,1,1-trideuteriopentan-2-yl)-1,3-diazinane-2,4,6-trione nih.gov |

| Molecular Formula | C₁₂H₁₅D₃N₂O₃ nih.gov |

| Molecular Weight | 241.30 g/mol nih.gov |

| Monoisotopic Mass | 241.15057268 Da nih.gov |

| CAS Number | 1246818-38-1 nih.gov |

The use of a deuterated standard such as Secobarbital, (1-methyl-d3)- or the more commonly available Secobarbital-d5 is crucial for accurate quantification in forensic and clinical settings. chromatographyonline.comsigmaaldrich.com Careful evaluation is required to ensure that there is no "cross-contribution" of mass signals between the analyte and the standard, which could affect quantitative accuracy. researchgate.netresearchgate.net

Metabolic Investigations and Deuterium Kinetic Isotope Effects in Deuterated Secobarbital Analogues

Impact of Deuteration on Metabolic Pathways and Rates

Deuteration, the substitution of a hydrogen atom with a deuterium (B1214612) atom, creates a carbon-deuterium (C-D) bond that is stronger and vibrates at a lower frequency than a corresponding C-H bond. juniperpublishers.com Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of reaction if this bond cleavage is the rate-determining step of a metabolic process. juniperpublishers.com For secobarbital, a primary site of oxidative metabolism by cytochrome P450 (CYP) enzymes is the 1-methylbutyl side chain. drugbank.com

Introducing deuterium at the 1-methyl group to form Secobarbital, (1-methyl-d3)- is expected to decrease the rate of its metabolism. This slowdown in systemic clearance can prolong the biological half-life of the drug. juniperpublishers.com The principle has been demonstrated in various other deuterated compounds. For instance, in vitro studies with deuterated analogues of other drugs have shown significant increases in metabolic stability in both rat and human liver microsomes. juniperpublishers.com The substitution of hydrogen with deuterium can lead to a reduction in the rate of systemic clearance, which in turn increases the duration of action. juniperpublishers.com The magnitude of this effect is highly dependent on the specific metabolic pathway and the enzymes involved. plos.org

Deuterium Kinetic Isotope Effect (DKIE) Studies

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered by isotopic substitution at one of the atoms involved in the reaction. ontosight.ai When deuterium is substituted for hydrogen, it is referred to as the deuterium kinetic isotope effect (DKIE), formally expressed as the ratio of the rate constants for the hydrogen-containing (kH) and deuterium-containing (kD) reactants (KIE = kH/kD). juniperpublishers.com

The DKIE is categorized into two main types:

Primary Kinetic Isotope Effect: This occurs when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction. ontosight.ainih.gov Because the C-D bond is stronger than the C-H bond, a primary DKIE is observed as a decrease in the reaction rate (kH > kD), resulting in a KIE value greater than 1. pediaa.com Theoretically, the value for a primary DKIE can be as high as 10, though in biological systems, it is often observed in the range of 2 to 5. prolynxinc.com This effect is the primary mechanism by which deuteration is expected to slow the metabolism of Secobarbital, (1-methyl-d3)-, as CYP-mediated oxidation involves the cleavage of a C-H bond at the 1-methylbutyl group. drugbank.complos.org

Secondary Kinetic Isotope Effect: This is observed when the isotopic substitution is at a position not directly involved in bond-breaking in the rate-determining step. ontosight.ainih.gov These effects are generally much smaller than primary KIEs, with typical kH/kD values close to 1 (e.g., 0.8 to 1.2). prolynxinc.com They arise from differences in vibrational frequencies between the ground state and the transition state of the reaction. pediaa.com Although smaller, secondary KIEs can provide valuable insights into reaction mechanisms and the structure of the transition state. pediaa.com

Table 1: Comparison of Primary and Secondary Kinetic Isotope Effects

| Feature | Primary Kinetic Isotope Effect (KIE) | Secondary Kinetic Isotope Effect (KIE) |

|---|---|---|

| Bond Cleavage | Bond to isotope is broken in the rate-determining step. ontosight.ai | Bond to isotope is not broken in the rate-determining step. ontosight.ai |

| Mechanism | Directly affects reaction rate via differences in bond vibrational frequencies and activation energy. pediaa.com | Indirectly affects reaction rate through changes in the transition state environment. pediaa.com |

| Magnitude (kH/kD) | Generally large (typically > 2). pediaa.com | Small (typically between 0.8 and 1.2). prolynxinc.com |

| Relevance to Secobarbital, (1-methyl-d3)- | Expected to be the dominant effect, slowing oxidation at the deuterated methyl group. | May have minor contributions to the overall metabolic rate. |

The metabolism of many barbiturates, including secobarbital, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. drugbank.comnih.gov Secobarbital itself is known to be a mechanism-based inactivator of CYP2B1, where its allyl group is bioactivated to a reactive intermediate that can covalently bind to the enzyme's heme or protein. nih.govresearchgate.net

The oxidative metabolism of the 1-methylbutyl side chain, the site of deuteration in Secobarbital, (1-methyl-d3)-, is also a key clearance pathway. This type of reaction, catalyzed by enzymes like CYP2C9 and CYP2C19, typically involves hydrogen atom abstraction as the initial, rate-limiting step. drugbank.complos.org The introduction of deuterium at this position strengthens the target C-H bond, thereby slowing this enzymatic cleavage. plos.org

Studies on other deuterated drug candidates have shown that the magnitude of the DKIE is highly dependent on the specific CYP isoform involved. For example, research on a deuterated substrate metabolized by both CYP3A4 and CYP2C19 revealed a significant isotope effect with CYP2C19 (KIE of 4.0-4.5) but not with CYP3A4. plos.org This indicates that C-H bond cleavage was the rate-limiting step for the CYP2C19-mediated reaction but not for CYP3A4. plos.org Therefore, predicting the precise impact of deuterating secobarbital requires understanding which specific CYP enzymes are responsible for its side-chain oxidation and the rate-limiting steps of their respective catalytic cycles. nih.gov

Research on Metabolic Shunting and Altered Metabolite Formation

When a drug is metabolized by multiple, competing pathways, slowing down one pathway through deuteration can shift metabolism towards the alternate routes. osti.govosti.gov This phenomenon is known as "metabolic shunting". juniperpublishers.comgabarx.com It can lead to a significant change in the drug's metabolite profile, potentially increasing the formation of other primary metabolites or even enhancing the formation of desired active metabolites while reducing exposure to toxic ones. juniperpublishers.comresearchgate.net

For secobarbital, metabolism occurs at both the 1-methylbutyl side chain (ω-1 hydroxylation) and the allyl group (epoxidation). drugbank.comnih.gov In the case of Secobarbital, (1-methyl-d3)-, the DKIE is expected to inhibit oxidation at the deuterated methylbutyl group. This could cause metabolic shunting, redirecting the metabolic machinery towards other sites on the molecule, such as the allyl side chain.

Table 2: Potential Metabolic Shunting in Secobarbital, (1-methyl-d3)-

| Compound | Primary Metabolic Pathway (Hypothesized) | Effect of Deuteration | Result of Metabolic Shunting |

|---|---|---|---|

| Secobarbital (undeuterated) | Oxidation at 1-methylbutyl group; Oxidation of allyl group. | N/A | Balanced formation of various metabolites. |

| Secobarbital, (1-methyl-d3)- | Oxidation at 1-methylbutyl group; Oxidation of allyl group. | Rate of oxidation at the 1-methylbutyl group is significantly decreased due to DKIE. | Increased metabolism via the allyl group pathway or other secondary pathways. juniperpublishers.comosti.gov |

This redirection could alter the pharmacological and toxicological profile of the drug. For instance, the bioactivation of the allyl group of secobarbital is responsible for the mechanism-based inactivation of CYP2B1. nih.govnih.gov An increase in metabolism through this pathway could potentially enhance this effect. Research on other drugs, such as nevirapine, has demonstrated how deuteration can shunt metabolism away from a pathway that produces toxic metabolites, thereby improving the drug's safety profile. juniperpublishers.com

In Vitro and Non-Human In Vivo Models for Metabolic Clearance Research

To investigate the metabolic fate of deuterated compounds like Secobarbital, (1-methyl-d3)-, researchers employ a range of in vitro and non-human in vivo models. These models are essential for predicting human pharmacokinetics and understanding the mechanisms of metabolic clearance. nih.gov

In Vitro Models: These systems allow for the study of metabolism in a controlled environment.

Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver tissue and are a rich source of CYP enzymes. nih.govhuggingface.co They are widely used to determine rates of metabolism, identify metabolites, and measure the kinetic parameters (Vmax and Km) of enzymatic reactions. nih.gov Studies using human liver microsomes can help quantify the DKIE on the intrinsic clearance of a deuterated drug. plos.org

Hepatocytes: Intact liver cells (often from rats or humans) provide a more complete picture of metabolism, as they contain both phase I (e.g., CYP) and phase II (conjugation) enzymes, as well as transporters. They are used to study metabolic stability and metabolite profiles.

Recombinant CYP Enzymes: Using specific human CYP isoforms expressed in cell lines (e.g., bacteria or insect cells) allows researchers to identify exactly which enzymes are responsible for metabolizing a drug and to study the DKIE for each specific isoform. plos.org

Table 3: Common Models for Metabolic Research of Deuterated Compounds

| Model Type | Specific Example | Key Application for Secobarbital, (1-methyl-d3)- | References |

|---|---|---|---|

| In Vitro | Human Liver Microsomes | Quantifying the DKIE on intrinsic clearance; identifying metabolites. | plos.orgnih.gov |

| Isolated Hepatocytes | Assessing metabolic stability and shunting in a complete cellular system. | ||

| Recombinant CYP Isoforms | Pinpointing which specific CYP enzymes are affected by deuteration. | plos.org | |

| In Vivo | Rat Models | Comparing pharmacokinetic profiles (e.g., half-life, clearance) of deuterated vs. non-deuterated drug. | ru.nlacs.org |

| Isolated Perfused Liver | Studying hepatic metabolism and clearance while controlling for blood flow. |

Pharmacokinetic and Pharmacodynamic Research Applications of Secobarbital, 1 Methyl D3 Non Clinical Focus

Application as Pharmacokinetic Probes in Preclinical Models

In preclinical research, stable isotope-labeled compounds like Secobarbital, (1-methyl-d3)- are instrumental as pharmacokinetic probes. buchem.com These labeled molecules allow researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of the parent drug with high precision using mass spectrometry. plos.org

One of the primary applications is in "pulse-chase" or stable-isotope-labeled drug administration studies. In these experimental designs, a single dose of the deuterated compound can be administered to a preclinical model that is already at a steady-state concentration of the non-deuterated drug. This allows for the simultaneous tracking of both the newly administered drug and the existing drug levels, providing a clear picture of the drug's pharmacokinetics without altering the ongoing treatment regimen. buchem.com

The use of Secobarbital, (1-methyl-d3)- enables researchers to:

Accurately determine the rate of absorption and bioavailability.

Map the distribution of the drug into various tissues and organs.

Identify and quantify metabolites, distinguishing them from the parent compound.

This level of detail is crucial for building robust pharmacokinetic models in preclinical species, which are essential for predicting the drug's behavior in humans.

Investigation of Altered Systemic Clearance Rates and Biological Half-Life

A key rationale for deuterating a drug is to influence its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a phenomenon known as the deuterium (B1214612) kinetic isotope effect (DKIE). informaticsjournals.co.in For drugs like secobarbital that are cleared through metabolism, this can lead to significant changes in their pharmacokinetic parameters.

Preclinical studies with deuterated compounds often reveal a decrease in the rate of metabolism, particularly for reactions mediated by the cytochrome P450 (CYP) family of enzymes. nih.gov This reduced metabolic rate directly translates to a lower systemic clearance and a prolonged biological half-life. informaticsjournals.co.in

For instance, a comparative preclinical study between a deuterated and non-deuterated drug might yield results similar to those observed with other deuterated compounds, such as d9-methadone, where deuteration led to a significant reduction in clearance.

| Pharmacokinetic Parameter | Secobarbital (Preclinical Model) | Secobarbital, (1-methyl-d3)- (Hypothetical Preclinical Data) | Percentage Change |

|---|---|---|---|

| Systemic Clearance (CL) | X L/hr/kg | Lower than X L/hr/kg | ↓ |

| Biological Half-Life (t½) | Y hours | Greater than Y hours | ↑ |

| Area Under the Curve (AUC) | Z nghr/mL | Greater than Z nghr/mL | ↑ |

This table presents hypothetical data to illustrate the expected impact of deuteration on the pharmacokinetic parameters of secobarbital in a preclinical model, based on established principles of deuteration.

Evaluation of Deuteration Effects on Exposure Profiles

This enhanced exposure can have significant implications. For example, it might allow for the use of lower doses to achieve the same therapeutic effect, potentially reducing dose-dependent off-target effects. frontiersin.org

| Exposure Parameter | Secobarbital (Preclinical Model) | Secobarbital, (1-methyl-d3)- (Hypothetical Preclinical Data) | Fold Increase |

|---|---|---|---|

| Maximum Plasma Concentration (Cmax) | A ng/mL | > A ng/mL | e.g., ~4.4x |

| Area Under the Curve (AUC) | B nghr/mL | > B nghr/mL | e.g., ~5.7x |

This table provides a hypothetical comparison of exposure parameters between secobarbital and its deuterated analog, drawing parallels from reported data on other deuterated drugs like d9-methadone.

Mechanistic Pharmacodynamic Research with Isotopic Analogues

Beyond pharmacokinetics, isotopic analogues like Secobarbital, (1-methyl-d3)- are valuable tools in mechanistic pharmacodynamic research. Secobarbital exerts its effects by binding to and modulating the activity of GABA-A receptors in the central nervous system. While deuteration at a site not involved in receptor binding is not expected to alter the intrinsic pharmacodynamic activity, it can be used to dissect the relationship between metabolism and drug action.

By comparing the pharmacodynamic effects of secobarbital and its deuterated analog in relation to their differing pharmacokinetic profiles, researchers can investigate:

Exposure-Response Relationships: A clearer understanding of how the duration and intensity of the pharmacodynamic effect relate to the drug's concentration in the body can be established.

Metabolite Activity: If the metabolites of secobarbital have their own pharmacological activity, the use of a deuterated analog that produces fewer metabolites can help to isolate the effects of the parent compound.

Receptor Occupancy Studies: In conjunction with imaging techniques, the deuterated analog can be used to study the time course of receptor binding and its relationship to the observed pharmacodynamic effects.

These studies provide crucial insights into the drug's mechanism of action and can inform the development of new drugs with optimized therapeutic profiles.

Advanced Analytical Methodologies for Secobarbital, 1 Methyl D3 and Its Metabolites

Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis

Mass spectrometry has become an indispensable tool for the analysis of barbiturates due to its high sensitivity and specificity. nih.gov When coupled with chromatographic separation techniques, MS allows for the unambiguous identification and quantification of target analytes even in complex biological matrices.

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of barbiturates, including secobarbital. springernature.comnih.gov This method involves the separation of volatile compounds in a gas chromatograph followed by detection and identification by a mass spectrometer. For barbiturates, a derivatization step, such as methylation, is often employed to increase their volatility and improve their chromatographic properties. astm.orgnih.gov

In a typical GC-MS workflow for secobarbital analysis, the sample is first subjected to an extraction process, often solid-phase extraction (SPE), to isolate the analytes from the biological matrix. astm.orgnih.gov The extracted and derivatized sample is then injected into the GC-MS system. The mass spectrometer is often operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte and the internal standard. nih.govscispace.com

Research has demonstrated the effectiveness of GC-MS in the simultaneous determination of multiple barbiturates in urine, serum, and plasma. springernature.comnih.govnih.gov The use of an appropriate internal standard, such as a deuterated analog of the analyte, is critical for accurate quantification, as it compensates for variations during sample preparation and analysis. nih.gov

Key Parameters in GC-MS Analysis of Secobarbital:

| Parameter | Description | Relevance |

| Derivatization | Chemical modification (e.g., methylation) to increase volatility. | Essential for efficient separation of barbiturates by GC. astm.orgnih.gov |

| Extraction | Solid-Phase Extraction (SPE) is commonly used. | To remove interfering substances from the biological matrix. astm.orgnih.gov |

| GC Column | Typically a non-polar or medium-polarity column. | For optimal separation of the derivatized barbiturates. |

| MS Detection | Selected Ion Monitoring (SIM) is often preferred. | Increases sensitivity and selectivity for target analytes. nih.govscispace.com |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for the analysis of barbiturates in complex biological matrices such as blood, urine, and milk. nih.govspringernature.comnih.govkosfaj.org This technique offers several advantages, including minimal sample preparation (often a simple "dilute and shoot" approach), high throughput, and the ability to analyze non-volatile and thermally labile compounds without derivatization. springernature.comnih.gov

In LC-MS/MS analysis, the sample is injected into a liquid chromatograph for separation, typically using a reversed-phase C18 column. springernature.comkosfaj.org The separated analytes are then introduced into a tandem mass spectrometer, which provides two stages of mass analysis for enhanced specificity. The use of multiple reaction monitoring (MRM) allows for highly selective and sensitive quantification of the target compounds. springernature.comnih.gov

LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of various barbiturates, including secobarbital, in different biological specimens. nih.govnih.govkosfaj.org These methods are particularly valuable in clinical and forensic settings where rapid and accurate results are essential.

Comparison of GC-MS and LC-MS/MS for Secobarbital Analysis:

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Often requires extraction and derivatization. astm.orgnih.gov | Minimal sample preparation, often "dilute and shoot". springernature.comnih.gov |

| Throughput | Generally lower due to sample preparation. | High-throughput capabilities. springernature.comnih.gov |

| Analyte Suitability | Suitable for volatile and thermally stable compounds. | Applicable to a wider range of compounds, including non-volatile and thermally labile ones. |

| Sensitivity & Specificity | Good sensitivity and specificity, especially with SIM. nih.govscispace.com | Excellent sensitivity and specificity, particularly with MRM. springernature.comnih.gov |

Paper spray mass spectrometry (PS-MS) is a relatively new ambient ionization technique that allows for the rapid and direct analysis of samples with minimal or no sample preparation. nih.govnih.gov This method involves applying a small volume of the biofluid onto a paper substrate, which is then subjected to a high voltage and a solvent spray to generate ions for mass spectrometric analysis. nih.gov

PS-MS has shown great potential for the qualitative and quantitative analysis of drugs of abuse in various biological fluids. nih.govuvic.ca Its key advantages include speed, simplicity, and portability, making it suitable for point-of-care and field applications. While specific studies focusing on Secobarbital, (1-methyl-d3)- are limited, the successful application of PS-MS for the analysis of other drugs of abuse suggests its potential applicability for the rapid screening of secobarbital. nih.gov

The technique has been demonstrated to be sensitive enough to detect drugs at ng/mL levels in biofluids. nih.gov Further research is needed to fully evaluate the performance of PS-MS for the routine analysis of secobarbital and its metabolites.

Role of Secobarbital, (1-methyl-d3)- as an Internal Standard in Quantitative Bioanalysis

Isotopically labeled analogs of analytes are considered the gold standard for internal standards in quantitative mass spectrometry. nih.gov Secobarbital, (1-methyl-d3)- serves as an excellent internal standard for the quantification of secobarbital due to its chemical and physical similarity to the analyte. The mass difference allows for its differentiation from the unlabeled secobarbital in the mass spectrometer, while its similar behavior during sample preparation and analysis ensures accurate correction for any analyte loss or matrix effects.

A critical aspect to consider when using isotopic internal standards is the phenomenon of "cross-contribution". nih.govnih.gov This occurs when the signal of the analyte contributes to the signal of the internal standard, or vice versa, leading to inaccuracies in quantification. nih.govnih.gov This can be particularly problematic when using deuterated standards, as the natural isotopic abundance of the analyte can sometimes interfere with the signal of the deuterated internal standard. nih.gov

Studies have shown that the extent of cross-contribution can be influenced by the choice of ions monitored in the mass spectrometer. astm.orgnih.gov A "direct measurement" procedure, where equimolar amounts of the analyte and the internal standard are analyzed, can be used to evaluate the percentage of cross-contribution for different ion pairs. astm.orgnih.gov This evaluation is crucial for selecting the most appropriate ion pairs for quantification to minimize interference and ensure the accuracy of the results.

The presence of unlabeled drug as an impurity in the deuterated internal standard can also contribute to the analyte's response, leading to erroneous results. tandfonline.com Therefore, the purity of the isotopic internal standard is of utmost importance.

The choice of the isotopic internal standard can significantly impact the performance of a quantitative assay. Studies have compared the performance of different isotopically labeled analogs of secobarbital, such as 2H5-Secobarbital and 13C4-Secobarbital. astm.orgnih.gov

Research has indicated that 13C4-Secobarbital is a more effective internal standard than 2H5-Secobarbital for the quantitative determination of secobarbital. astm.orgnih.gov 13C4-Secobarbital was found to be much less problematic in terms of cross-contribution compared to its deuterated counterpart. astm.orgnih.gov

The selection of quantitation ion pairs is also critical. For instance, with 13C4-secobarbital as the internal standard, the ion pairs m/z 196/200 and 195/199 have been evaluated. astm.orgnih.gov In contrast, for 2H5-secobarbital, the ion pairs m/z 196/201 and 195/200 have been used. astm.orgnih.gov The evaluation of cross-contribution data alongside linearity data from standard curves is essential for selecting the optimal internal standard and ion pairs for a robust and accurate quantitative method. astm.orgnih.gov

Chromatographic and Spectroscopic Techniques for Separation and Identification

Advanced analytical methodologies are essential for the accurate separation, identification, and structural elucidation of Secobarbital, (1-methyl-d3)- and its metabolites in various biological matrices. Techniques such as high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), capillary electrophoresis (CE), and nuclear magnetic resonance (NMR) spectroscopy form the cornerstone of modern bioanalytical workflows for this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is a primary technique for the quantification of secobarbital. calstate.edu The development of robust HPLC methods is critical for achieving high resolution and sensitivity. calstate.educalstate.edu Reverse-phase HPLC is the most commonly employed mode for the analysis of barbiturates. ijsra.net In this approach, a nonpolar stationary phase, such as the widely used octadecyl (C18) bonded silane, is paired with a polar mobile phase. calstate.edu

The use of deuterated internal standards, such as Secobarbital, (1-methyl-d3)-, is a key feature in quantitative methods, particularly in ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) analysis of barbiturates in urine. nih.gov This approach improves the accuracy and precision of the assay. Method validation for secobarbital analysis using HPLC/MS has demonstrated a limit of detection as low as 5.34 ng/mL in oral fluids. calstate.edu The development of these methods often follows criteria suggested by bodies such as the American National Standard Institute (ANSI) and the American Academy of Forensic Science (AAFS) Standards Board (ASB). calstate.edu

Rapid resolution techniques in HPLC, which utilize columns with smaller particle sizes, can significantly reduce run times while maintaining separation efficiency. researchgate.net However, this can lead to higher system back pressure, a common challenge in HPLC method development. ijsra.netresearchgate.net

Below is a table summarizing typical HPLC conditions for secobarbital analysis:

| Parameter | Condition | Source(s) |

| Stationary Phase | Agilent Eclipse Plus C18 (1.8 µm, 4.6 x 50 mm) | calstate.edu |

| Mobile Phase A | 0.2% Acetic Acid in HPLC Water | calstate.edu |

| Mobile Phase B | HPLC Grade Methanol | calstate.edu |

| Flow Type | Gradient | calstate.edu |

| Flow Rate | 0.3 mL/min | calstate.edu |

| Injection Volume | 10 µL | calstate.edu |

| Detector | Mass Spectrometer (MS) | calstate.educalstate.edu |

Thin-Layer Chromatography (TLC) and Capillary Electrophoresis (CE) for Screening

For initial screening purposes, Thin-Layer Chromatography (TLC) and Capillary Electrophoresis (CE) offer rapid and effective means of detecting barbiturates. researchgate.netunodc.org

Thin-Layer Chromatography (TLC) is a widely used screening method for verifying the identity and quality of various drugs. nih.govnih.gov It is a planar chromatographic technique where a sample is spotted on a stationary phase, such as a silica (B1680970) gel plate, and a solvent (mobile phase) moves up the plate via capillary action, separating the components of the sample. nih.gov Its application is considered a valuable tool in forensic surveillance of psychoactive substances and quality control of herbal medicines. nih.govresearchgate.net For barbiturates, TLC provides a rapid means of eliminating negative specimens before more complex confirmatory analysis is undertaken. unodc.org

Capillary Electrophoresis (CE) is a powerful separation technique that uses an applied electric field to separate ions based on their electrophoretic mobility, which is dependent on the molecule's charge, size, and the viscosity of the buffer. nih.gov CE is noted for its simplicity, speed, and ability to analyze small sample volumes. researchgate.net It has been successfully applied to the simultaneous determination of multiple barbiturates in biological samples like meconium. sci-hub.se In such methods, a run buffer, often a Tris or phosphate (B84403) buffer, is used within a fused silica capillary under a high voltage. sci-hub.senih.gov Detection is typically performed using UV absorbance at a specific wavelength. sci-hub.senih.gov CE methods have demonstrated excellent linearity, precision, and accuracy for barbiturate (B1230296) analysis, making them a viable alternative to traditional HPLC or GC methods. sci-hub.se

The following table outlines typical parameters for the CE analysis of barbiturates:

| Parameter | Condition | Source(s) |

| Capillary | Fused Silica, 75 µm I.D. | sci-hub.se |

| Run Buffer | 150 mM Tris buffer, pH 7.8 | sci-hub.se |

| Applied Voltage | 25 kV | sci-hub.se |

| Temperature | 25 °C | sci-hub.se |

| Detector | UV Detector | sci-hub.se |

| Detection Wavelength | 254 nm | sci-hub.se |

| Limit of Quantification | 10 µg/g | sci-hub.se |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of drug metabolites. hyphadiscovery.comunl.edu While techniques like LC-MS/MS are excellent for detecting and quantifying metabolites, the fragmentation patterns produced may sometimes lead to incorrect structural assignments. hyphadiscovery.com NMR provides unambiguous structural information by mapping the atomic connectivity of a molecule. unl.edu

The process of elucidating a metabolite's structure involves a suite of NMR experiments. hyphadiscovery.com A standard dataset for structural analysis typically includes:

1D ¹H NMR: This is the most fundamental NMR experiment, providing information about the chemical environment of each proton in the molecule. nih.gov It is highly useful for quantifying metabolites. nih.gov

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds (¹H-¹H correlations), helping to piece together fragments of the molecular structure. nih.gov

2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbon atom they are attached to, providing crucial ¹H-¹³C one-bond correlation data.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be used to probe through-space interactions between protons, which helps in determining the stereochemistry of the metabolite. hyphadiscovery.com

Advances in NMR technology, such as the use of high-field instruments (e.g., 700 MHz or higher) equipped with cryogenic microprobes, allow for the acquisition of complete structural elucidation datasets from very small amounts of purified material, often as little as 10-30 micrograms. hyphadiscovery.comnih.gov This capability is crucial in drug metabolism studies where metabolites are often isolated in minimal quantities.

In Vitro Research Models and Applications for Secobarbital, 1 Methyl D3

Liver Microsome Studies for Metabolic Stability Assessment

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov They serve as a standard in vitro model to assess the metabolic stability of new chemical entities. mercell.comnuvisan.com The rate at which a compound is metabolized by these enzymes is a critical determinant of its pharmacokinetic profile, including its half-life and clearance in the body. nuvisan.com

The metabolism of secobarbital is primarily hepatic and involves oxidation by CYP enzymes. nih.govcapes.gov.br One of the main metabolic pathways is the oxidation of the 1-methylbutyl side chain. nih.gov The substitution of hydrogen with deuterium (B1214612) at the 1-methyl position in Secobarbital, (1-methyl-d3)-, introduces a heavier isotope at a potential site of metabolism. This substitution can lead to a "kinetic isotope effect," where the C-D bond, being stronger than a C-H bond, is broken more slowly by metabolic enzymes. This effect can significantly reduce the rate of metabolism.

In a typical metabolic stability assay, Secobarbital, (1-methyl-d3)- would be incubated with human liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity. mercell.com The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.com The disappearance of the parent compound follows first-order kinetics, from which parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com

Research Findings:

Studies comparing the metabolic stability of secobarbital and its deuterated analog would be expected to show a longer half-life and lower intrinsic clearance for Secobarbital, (1-methyl-d3)-. This difference would provide direct evidence of the kinetic isotope effect and confirm that the 1-methyl position is a significant site of metabolic attack.

Below is an interactive data table illustrating hypothetical comparative metabolic stability data for secobarbital and Secobarbital, (1-methyl-d3)- in human liver microsomes.

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Secobarbital | 25 | 27.7 |

| Secobarbital, (1-methyl-d3)- | 45 | 15.4 |

This data is illustrative and intended to demonstrate the expected outcome of a kinetic isotope effect on metabolic stability.

Mechanistic Studies using Cell-Based Assays

Cell-based assays are indispensable tools in drug discovery for elucidating the mechanism of action of a compound. semanticscholar.org These assays utilize living cells to study a compound's effect on specific cellular pathways, receptors, or signaling cascades in a biologically relevant context. nuvisan.com For a compound like secobarbital, which acts on the central nervous system, cell-based assays can provide valuable insights into its interaction with neuronal receptors.

The primary mechanism of action for secobarbital involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. patsnap.com This action leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability. patsnap.com Cell-based assays can be designed to quantify this effect.

Research Applications:

To investigate the mechanistic properties of Secobarbital, (1-methyl-d3)-, a common approach would be to use a cell line that expresses human GABA-A receptors, such as HEK293 cells transfected with the appropriate receptor subunits. The effect of the compound on GABA-A receptor function can be measured using various techniques, including patch-clamp electrophysiology to directly measure ion channel activity or fluorescence-based assays that detect changes in intracellular chloride concentration.

By comparing the activity of Secobarbital, (1-methyl-d3)- to that of unlabeled secobarbital, researchers can determine if the deuterium substitution alters the compound's potency or efficacy at the GABA-A receptor. Since the deuterium substitution is at a site of metabolism rather than a site of receptor interaction, it is hypothesized that there would be no significant difference in the direct pharmacological activity between the two compounds.

Illustrative Research Findings:

The following interactive data table presents hypothetical results from a cell-based assay measuring the potentiation of GABA-induced chloride influx by secobarbital and its deuterated analog. The EC50 value represents the concentration of the compound that produces 50% of the maximal response.

| Compound | GABA-A Receptor Potentiation (EC50, µM) | Maximal Efficacy (% of GABA response) |

| Secobarbital | 5.2 | 150 |

| Secobarbital, (1-methyl-d3)- | 5.1 | 148 |

This data is illustrative. The similar EC50 and maximal efficacy values would suggest that deuterium substitution at the 1-methyl position does not significantly impact the compound's direct interaction with the GABA-A receptor.

Chemical Stability and Degradation Research of Deuterated Secobarbital Analogues

Identification of Degradation Products under Various Conditions

Forced degradation studies, which subject the drug substance to conditions more severe than standard accelerated stability testing, are essential for identifying potential degradation products and elucidating degradation pathways. medcraveonline.comsapub.org For barbiturates like secobarbital, degradation is typically studied under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions. medcraveonline.comresearchgate.net

While specific degradation data for Secobarbital, (1-methyl-d3)- is not extensively published, the degradation profile of the parent compound, secobarbital, provides a strong predictive foundation. The primary pathway for barbiturate (B1230296) degradation is hydrolysis of the barbituric acid ring. researchgate.netresearchgate.netpharmaceutical-journal.com

In aqueous solutions, particularly under thermal stress, secobarbital sodium has been shown to degrade into several products. researchgate.net The degradation pathway parallels that of other barbiturates, involving the opening of the barbituric acid ring. researchgate.net Key identified degradation products from the hydrolysis of secobarbital and related barbiturates include:

Malonuric acids : Formed by the initial cleavage of the N1-C6 bond of the barbiturate ring. researchgate.net

Ureides : Resulting from the decarboxylation of malonuric acids. researchgate.netresearchgate.net

Amides and Carboxylic Acids : Further hydrolysis of the ureide leads to the formation of corresponding amides and carboxylic acids. researchgate.netresearchgate.net For secobarbital, this would include 1-methylbutyl allyl acetic acid. researchgate.net

Urea (B33335) : A common final product from the complete breakdown of the ureide structure. researchgate.net

Oxidative degradation can also occur, though it is often less common than hydrolysis for this class of compounds. pharmaceutical-journal.com Photodegradation is another potential pathway, influenced by the exposure to light. medcraveonline.com

The table below summarizes the expected degradation products of secobarbital under typical forced degradation conditions, which would be the primary targets for identification in studies of its deuterated analogue.

Table 1: Potential Degradation Products of Secobarbital under Forced Degradation Conditions

| Stress Condition | Potential Degradation Products | Degradation Pathway |

|---|---|---|

| Acidic/Basic Hydrolysis | Mono ureide of 1-methylbutyl allyl malonic acid, 1-methylbutyl allyl acetyl urea, 1-methylbutyl allyl acetic acid, Urea | Cleavage of the barbituric acid ring researchgate.netresearchgate.net |

| Oxidation (e.g., H₂O₂) | Hydroxylated derivatives, Ring-opened products (e.g., glyoxal, oxalic acid) | Oxidation of the allyl group or barbiturate ring researchgate.net |

| Thermal | Products similar to hydrolysis, resulting from accelerated reaction with trace moisture | Thermally accelerated hydrolysis researchgate.net |

| Photolytic | Photodegradation products (e.g., bibarbituryl structures) | Free radical mechanisms, ring cleavage researchgate.net |

Influence of Deuteration on Compound Stability and Enzymatic Resistance

The strategic replacement of hydrogen with deuterium (B1214612) at specific molecular positions is a well-established method in medicinal chemistry to improve a drug's metabolic profile. nih.govjuniperpublishers.com This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. wikipedia.org Cleavage of a C-D bond requires more energy and therefore proceeds at a slower rate. juniperpublishers.com

For Secobarbital, (1-methyl-d3)-, the deuteration is at the N-methyl group. While secobarbital itself is not N-methylated, this modification is relevant to related barbiturates like mephobarbital. The primary metabolic pathway for many N-methylated drugs is N-demethylation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net This process involves the cleavage of a C-H bond on the methyl group.

By replacing the N-CH₃ group with an N-CD₃ group, the rate of N-demethylation can be significantly reduced. juniperpublishers.com This has two major potential consequences:

Enhanced Metabolic Stability : The parent drug remains in circulation for a longer period, potentially increasing its half-life and duration of action. juniperpublishers.com Studies on other N-methylated compounds have shown that replacing N-CH₃ with N-CD₃ can increase the half-life in human liver microsomes. juniperpublishers.com

Metabolic Switching : If N-demethylation is a major clearance pathway, slowing it down can cause metabolism to shift to other, previously minor, pathways. nih.gov This can sometimes lead to the formation of different metabolites, which must also be characterized for safety and efficacy.

Table 2: Expected Impact of N-Methyl-d3 Deuteration on Secobarbital Analogue Properties

| Property | Expected Effect of Deuteration | Rationale |

|---|---|---|

| Rate of N-Demethylation | Decreased | Kinetic Isotope Effect (KIE) slows the enzymatic cleavage of the C-D bond compared to the C-H bond. juniperpublishers.comwikipedia.org |

| Biological Half-Life | Increased | Slower metabolic clearance leads to longer persistence of the drug in the body. juniperpublishers.com |

| Chemical Stability (Hydrolysis) | No significant change | Hydrolytic degradation pathways typically do not involve cleavage of the N-methyl C-H bonds. pharmaceutical-journal.com |

| Metabolite Profile | Potential for alteration ("Metabolic Switching") | Blocking the primary metabolic pathway may increase the formation of metabolites from secondary pathways. nih.gov |

Analytical Approaches for Monitoring Degradation Pathways

A variety of analytical techniques are employed to separate, identify, and quantify degradation products, thereby monitoring the stability of the drug substance. ijsra.net The development of a stability-indicating analytical method is crucial and required by regulatory bodies like the ICH. medcraveonline.com

High-Performance Liquid Chromatography (HPLC) is the most common technique for stability testing of barbiturates. ijsra.net

Method : Reversed-phase HPLC with ultraviolet (UV) detection is typically used. A C18 column is common, and the mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ijsra.net

Application : This method can effectively separate the parent drug from its degradation products, allowing for the quantification of the remaining active ingredient and the detection of impurities over time. ijsra.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown degradation products. nih.gov

Method : By coupling HPLC with a mass spectrometer, researchers can obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the impurities separated by the chromatography column.

Application : This information is critical for elucidating the structures of new degradation products formed under stress conditions. nih.gov LC-MS/MS is particularly useful for analyzing secobarbital and its metabolites in biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for the analysis of barbiturates in biological and forensic samples. nih.gov

Method : Samples often require derivatization, such as methylation, to increase their volatility before being injected into the gas chromatograph. nih.gov

Application : GC-MS provides excellent separation and definitive identification based on mass spectra. nih.gov

Other techniques like Thin-Layer Chromatography (TLC) can be used for initial screening, while Capillary Electrophoresis (CE) offers high efficiency for separating enantiomers or closely related compounds. ijsra.net

Table 3: Analytical Methods for Secobarbital Degradation Studies

| Analytical Technique | Principle | Typical Application | Advantages |

|---|---|---|---|

| HPLC-UV | Separation based on polarity, detection by UV absorbance. ijsra.net | Quantifying the parent drug and known impurities during stability studies. | Robust, reproducible, widely available. ijsra.net |

| LC-MS/MS | Separation by HPLC, identification by mass and fragmentation patterns. nih.gov | Structural elucidation of unknown degradation products; high-sensitivity analysis in complex matrices. nih.gov | High specificity and sensitivity, provides structural information. |

| GC-MS | Separation of volatile compounds, identification by mass spectra. nih.gov | Forensic and toxicological analysis; requires derivatization. | Excellent separation efficiency, definitive identification. nih.gov |

| TLC | Separation on a coated plate, visualization by UV or spray reagents. unodc.org | Rapid screening for impurities. | Simple, low cost, can analyze multiple samples simultaneously. |

Forensic and Toxicological Research Applications of Secobarbital, 1 Methyl D3 Analytical Focus

Development and Validation of Deuterated Reference Standards for Forensic Analysis

In forensic toxicology, the definitive identification and accurate quantification of drugs and their metabolites are paramount. Deuterated compounds, such as Secobarbital, (1-methyl-d3)-, are considered the gold standard for use as internal standards (IS) in mass spectrometry (MS) techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). clearsynth.com An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery, thereby correcting for variations that can occur during sample preparation and analysis. nih.gov

Research has focused on evaluating the effectiveness of various isotopically labeled analogs of secobarbital to serve as internal standards. Studies have compared deuterated standards (like ²H₅-secobarbital) with carbon-13 labeled standards (¹³C₄-secobarbital). nih.govnih.gov A key phenomenon investigated is "cross-contribution," where the isotope cluster of the analyte contributes to the signal of the internal standard, and vice versa. nih.govsigmaaldrich.com This can affect the linearity and accuracy of calibration curves, especially at the lower and upper ends of the concentration range. sigmaaldrich.com

One study systematically evaluated this cross-contribution by directly measuring the ion intensities of equimolar amounts of the analyte (secobarbital) and the proposed internal standard. nih.gov It was found that ¹³C₄-secobarbital was a more effective internal standard than a deuterated analog (²H₅-secobarbital) because it exhibited less cross-contribution, leading to better linearity over a wide concentration range (25 to 9600 ng/mL). nih.gov The choice of quantitation ion pairs is also critical. For instance, with ¹³C₄-secobarbital as the IS, the ion pairs m/z 196/200 and 195/199 were assessed, while with ²H₅-secobarbital, pairs m/z 196/201 and 195/200 were used. nih.gov While cross-contribution data provide significant insight, they alone cannot fully explain all observed differences, indicating that other interference mechanisms may be at play. nih.gov

The validation of these deuterated reference standards is a critical step. It involves assessing parameters such as accuracy, precision, recovery, and matrix effects to ensure the analytical method is robust and reliable for forensic casework. clearsynth.comvirginia.gov

Table 1: Comparison of Isotopically Labeled Internal Standards for Secobarbital Analysis

| Internal Standard | Ion Pairs Studied (Analyte/IS) | Key Findings | Reference |

|---|---|---|---|

| ¹³C₄-Secobarbital | m/z 196/200, 195/199 | Found to be a very effective IS with minimal cross-contribution issues. | nih.gov |

| ²H₅-Secobarbital | m/z 196/201, 195/200 | Exhibited more problematic cross-contribution compared to ¹³C₄-Secobarbital. Showed concentration dependency phenomenon where ion ratios increase as concentrations are diluted. | nih.govnih.gov |

Quantitative and Qualitative Analysis in Biological Matrices for Research Purposes

Secobarbital, (1-methyl-d3)- and similar deuterated analogs are essential for the accurate measurement of secobarbital in complex biological matrices such as blood, urine, and plasma. virginia.govtiaft.orgnih.gov These matrices contain numerous endogenous substances that can interfere with the analysis, a phenomenon known as the "matrix effect." clearsynth.com Because the deuterated internal standard is chemically almost identical to the analyte, it experiences similar matrix effects, allowing for accurate correction and precise quantification. clearsynth.comnih.gov

Analytical methods, such as a liquid-liquid extraction followed by LC-MS/MS analysis, have been developed and validated for the quantitative analysis of barbiturates, including secobarbital, in various blood matrices (blank, antemortem, and postmortem). virginia.gov In one such method development study, Secobarbital-D5 was used as the internal standard. The method demonstrated good accuracy and precision, with pooled samples showing accuracy between 91±2% and 101±1%. virginia.gov The study also evaluated recovery and ionization suppression/enhancement.

Table 2: Performance Data for Barbiturate (B1230296) Quantitation using Secobarbital-D5 Internal Standard in Blood Matrices

| Parameter | Matrix | Finding | Reference |

|---|---|---|---|

| Accuracy | Blank, Antemortem, Postmortem Blood | All pooled samples were within 91±2% and 101±1% accuracy. | virginia.gov |

| Recovery | Blank, Antemortem, Postmortem Blood | Ranged from 63±5% to 71±5% for all compounds and internal standards. Secobarbital-D5 in postmortem blood had the lowest recovery (63±5%). | virginia.gov |

| Ionization Suppression/Enhancement | Blank, Antemortem, Postmortem Blood | No significant ionization suppression or enhancement was observed. The percent ionization was between 98±4% to 106±7%. | virginia.gov |

Another established procedure for determining secobarbital in urine involves solid-phase extraction (SPE) followed by GC-MS analysis. tiaft.orgnih.gov The use of deuterated internal standards like Secobarbital-D5 is crucial for creating forensically supportable test results. tiaft.org Such methods have been shown to have extraction recoveries between 80% and 90% and demonstrate good calibration for secobarbital in the 50 to 3200 ng/mL range. nih.gov The mass spectra of secobarbital and its deuterated analog (secobarbital-d5) show distinct molecular ions, allowing for their simultaneous monitoring and differentiation during analysis. researchgate.net

Methodological Improvements in Drug Disposition Studies

Stable isotope labeling is a powerful technique used by drug metabolism scientists and toxicologists to gain a better understanding of a drug's absorption, distribution, metabolism, and excretion (ADME), collectively known as drug disposition. nih.govnih.gov The use of deuterated compounds like Secobarbital, (1-methyl-d3)- offers significant advantages in these research areas. dntb.gov.ua

By replacing a hydrogen atom with a deuterium (B1214612) atom at a site of metabolism, the carbon-deuterium (C-D) bond, being stronger than a carbon-hydrogen (C-H) bond, can slow down the rate of metabolic reactions mediated by enzymes such as cytochrome P450. nih.gov This is known as the "kinetic isotope effect." nih.gov This modification can be used to investigate metabolic pathways and can sometimes lead to an improved pharmacokinetic profile, though the primary research application in this context is for analytical tracing. nih.govnih.gov

In preclinical research, stable isotope tracers can be used to improve the accuracy of bioavailability assessments. nih.govmdpi.com For instance, a non-labeled version of a drug can be administered orally, while a deuterated version is administered intravenously. mdpi.com By measuring the ratio of the two in a single plasma sample, researchers can calculate the absolute bioavailability more accurately, as this method eliminates intra-subject variability and differences in drug clearance over time that can confound traditional crossover studies. nih.govmdpi.com This approach is particularly valuable for assessing drugs with poor water solubility or those exhibiting concentration-dependent clearance. mdpi.com The use of stable isotopes in this manner provides highly detailed pharmacokinetic data at a single point in time, making it an optimal method for studying drug disposition. nih.govresearchgate.net

Future Directions in Deuterated Chemical Research and Secobarbital Analogues

Innovations in Isotopic Labeling Synthesis Technologies

The synthesis of deuterated compounds has evolved significantly, moving from early-stage incorporation of isotopes to more sophisticated late-stage functionalization techniques. musechem.com These advancements are critical for the efficient and selective synthesis of complex molecules like secobarbital analogues.

Recent progress in isotopic labeling is centered around Hydrogen Isotope Exchange (HIE) reactions, which allow for the direct replacement of hydrogen with deuterium (B1214612) on a pre-existing molecular scaffold. acs.orgresearchgate.net This method is particularly advantageous as it can be applied in the final steps of a synthetic route, which is more cost-effective and versatile. x-chemrx.com Innovations in this area include the use of transition-metal catalysts, such as those based on iridium and ruthenium, which facilitate highly selective and efficient deuterium incorporation under mild conditions. musechem.comacs.org For a molecule like secobarbital, these methods could enable the precise deuteration of the methyl group on the barbiturate (B1230296) ring system, or other specific positions, to modulate its properties.

Another area of innovation is the development of flow chemistry for isotope labeling. x-chemrx.com Flow synthesis offers superior control over reaction parameters like temperature and time, leading to improved mixing and enhanced safety, which can result in higher yields and better regioselectivity of deuteration. x-chemrx.com Furthermore, biocatalysis and biotransformation are being explored as cost-effective and highly selective methods for deuteration, overcoming challenges in stereo- and regiocontrol that can be difficult to achieve with traditional synthetic chemistry. ingenza.com

These emerging technologies promise to streamline the production of deuterated secobarbital analogues, making them more accessible for research and development.

| Technology | Description | Potential Advantage for Secobarbital Analogues |

| Late-Stage HIE | Direct exchange of hydrogen for deuterium on a nearly complete molecule using catalysts. acs.org | Efficient and selective deuteration at specific sites to fine-tune metabolic stability. |

| Flow Chemistry | Continuous reaction process offering precise control over conditions. x-chemrx.com | Higher yields, improved safety, and better control over the position of deuterium. |

| Biocatalysis | Use of enzymes for highly specific deuteration reactions. ingenza.com | Excellent stereo- and regiocontrol for creating specific deuterated isotopomers. |

Expanding Mechanistic Understanding of Deuterium Effects beyond Metabolism

While the primary rationale for deuteration has been to slow down metabolism through the kinetic isotope effect (KIE), research is uncovering a broader range of deuterium's influence. nih.govresearchgate.net The C-D bond is stronger than the C-H bond, which not only affects metabolic pathways but can also influence other pharmacological properties. mdpi.com

Deuteration can impact a drug's pharmacodynamic profile, potentially altering its interaction with biological targets. nih.gov There is emerging evidence that replacing hydrogen with deuterium might directly alter drug-target binding interactions. nih.gov Furthermore, deuterium substitution can influence non-metabolic chemical events such as the stabilization of chiral centers by slowing down epimerization. nih.gov For a chiral compound like secobarbital, this could be leveraged to produce a more stable single-enantiomer drug.

| Deuterium Effect | Mechanism | Relevance to Secobarbital Analogues |

| Pharmacodynamic Modulation | Potential alteration of drug-target interactions. nih.gov | Could lead to analogues with enhanced potency or selectivity. |

| Chiral Stabilization | Slowing the rate of epimerization at stereocenters. nih.gov | Potential to develop a more stable, single-enantiomer version of secobarbital. |

| Toxicity Reduction | Redirecting metabolic pathways away from the formation of toxic byproducts. nih.gov | Could result in a safer drug profile. |

Development of Novel Analytical Approaches for Labeled Compounds in Research Settings

The increasing development of deuterated compounds necessitates parallel advancements in analytical techniques to accurately identify and quantify these molecules and their metabolites. bvsalud.org High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstone analytical tools in this field.

In mass spectrometry, deuterated compounds like Secobarbital, (1-methyl-d3)- are invaluable as internal standards for quantitative analysis. musechem.compharmaffiliates.com Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are used for the sensitive and selective detection of barbiturates in biological matrices. nih.govcalstate.edu The use of a deuterated internal standard, which has nearly identical chemical properties to the analyte but a different mass, allows for precise quantification. nih.gov

NMR spectroscopy is another powerful tool for the analysis of deuterated compounds. While proton NMR is limited for highly deuterated molecules, Deuterium NMR (²H NMR) provides a direct method for verifying the effectiveness and position of deuteration. wikipedia.orgsigmaaldrich.com Although it has lower resolution than proton NMR, it can be highly informative, especially in the solid state. wikipedia.org Advanced hyphenated techniques like LC-NMR-MS are also being employed for the comprehensive characterization of complex mixtures containing labeled compounds. nih.gov

A more recent development is the application of Molecular Rotational Resonance (MRR) spectroscopy. acs.org MRR provides a complete description of the isotopic composition of a sample, revealing the structural identity and percent composition of a complex mixture of isotopomers, which can be challenging to achieve with MS or NMR alone. nih.govacs.org

| Analytical Technique | Application for Deuterated Secobarbital | Key Advantages |

| LC-MS/MS | Quantitative analysis in biological samples using a deuterated internal standard. nih.govcalstate.edu | High sensitivity and selectivity for accurate quantification. calstate.edu |

| Deuterium NMR (²H NMR) | Verification of the site and level of deuterium incorporation. wikipedia.orgsigmaaldrich.com | Directly observes the deuterium signal, confirming successful labeling. wikipedia.org |

| Molecular Rotational Resonance (MRR) | Precise determination of isotopic purity and identification of all isotopomers in a mixture. acs.org | Unambiguous structural identification and quantification of each deuterated species. acs.org |

Q & A

Q. Table 1. Subjective vs. Objective Secobarbital Effects in Swimmers

| Condition | % Impaired (Objective) | % Perceived Improvement (Subjective) | p-value |

|---|---|---|---|

| Group-Rested | 93% | 47% | 0.05 |

| Alone-Fatigued | 67% | 53% | 0.11 |

| Source: Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.